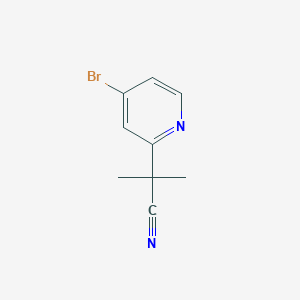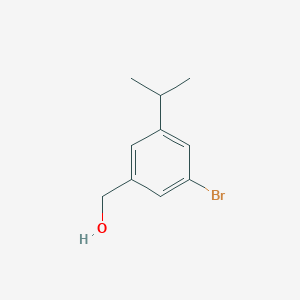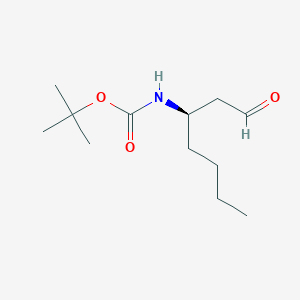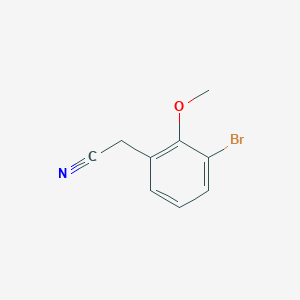
3-Bromo-2-methoxyphenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-2-methoxyphenylacetonitrile” is a specialty chemical . It is used in various applications including the synthesis of other chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as UV-Vis, NMR, and FT-IR . These techniques can provide information about the electronic structure, atomic connectivity, and functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. These may include determining its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
3-Br-2-Me-PAN has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of its biochemical and physiological effects, and the development of new drugs. It has been used as a starting material in the synthesis of a variety of compounds, including 1,3-dibromo-2-methoxyphenylacetonitrile, 1,3-dibromo-2-methoxybenzene, and 1,3-dibromo-2-methoxybenzaldehyde. It has also been used in the development of new drugs, such as the anti-inflammatory drug celecoxib.
Mechanism of Action
The mechanism of action of 3-Br-2-Me-PAN is not yet fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. This inhibition of COX-2 enzyme activity is thought to be responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects
3-Br-2-Me-PAN has been studied for its biochemical and physiological effects. Studies have shown that it has anti-inflammatory and analgesic effects, as well as the potential to inhibit tumor growth. It has also been shown to have antioxidant and anti-apoptotic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Br-2-Me-PAN in laboratory experiments include its low cost and easy synthesis. However, there are some limitations to its use, such as its instability in acidic conditions and its potential to cause skin irritation.
Future Directions
Future research on 3-Br-2-Me-PAN could focus on further understanding its mechanism of action and its biochemical and physiological effects. Additional research could explore its potential therapeutic applications, such as its ability to inhibit tumor growth. Furthermore, research could focus on improving the synthesis process to increase the yield and reduce the cost. Finally, research could explore its potential uses in other fields, such as materials science and catalysis.
Synthesis Methods
The synthesis of 3-Br-2-Me-PAN is a straightforward process that involves the reaction of 2-methoxyphenylacetonitrile (2-Me-PAN) with bromine in the presence of a base such as sodium hydroxide. This reaction is carried out at a temperature of 100°C for 4 hours and produces a yield of 80-90%.
properties
IUPAC Name |
2-(3-bromo-2-methoxyphenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-7(5-6-11)3-2-4-8(9)10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMNKBGKOIMKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6359590.png)
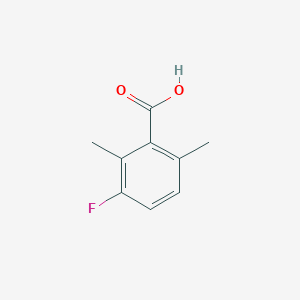
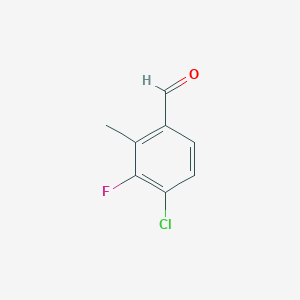
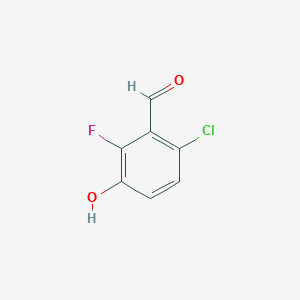


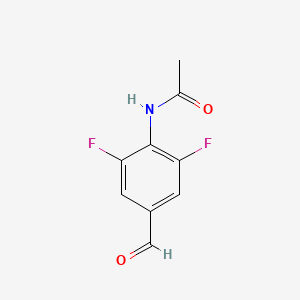
![5-[(Z)-(4-Oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6359644.png)

